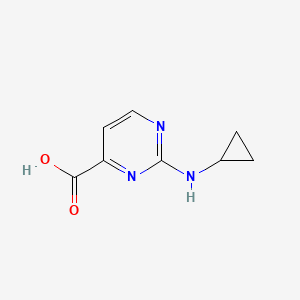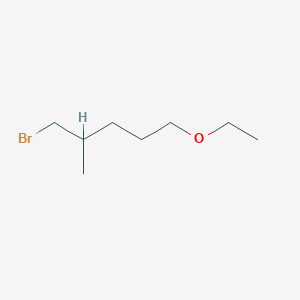
1-Bromo-5-ethoxy-2-methylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-ethoxy-2-methylpentane is an organic compound with the molecular formula C8H17BrO It is a branched alkane with a bromine atom attached to the first carbon, an ethoxy group attached to the fifth carbon, and a methyl group attached to the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-5-ethoxy-2-methylpentane can be synthesized through a multi-step process involving the bromination of 5-ethoxy-2-methylpentane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced separation techniques, such as distillation and chromatography, ensures the isolation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-5-ethoxy-2-methylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (t-BuOK) can result in the formation of 5-ethoxy-2-methylpent-1-ene.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar solvents like water or ethanol.
Elimination Reactions: Potassium tert-butoxide (t-BuOK) in tert-butanol or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, chromium trioxide (CrO3) in acetic acid.
Major Products Formed:
Nucleophilic Substitution: 5-ethoxy-2-methylpentanol, 5-ethoxy-2-methylpentanenitrile, 5-ethoxy-2-methylpentylamine.
Elimination Reactions: 5-ethoxy-2-methylpent-1-ene.
Oxidation: 5-ethoxy-2-methylpentanal, 5-ethoxy-2-methylpentanoic acid.
Applications De Recherche Scientifique
1-Bromo-5-ethoxy-2-methylpentane has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. It may also serve as a probe to investigate the interactions between small molecules and biological macromolecules.
Industry: Used as an intermediate in the production of fine chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-5-ethoxy-2-methylpentane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene, with the base abstracting a proton from a β-carbon and the bromine atom leaving as a bromide ion. The ethoxy group can participate in oxidation reactions, where it is converted to an aldehyde or carboxylic acid through the transfer of electrons to the oxidizing agent.
Comparaison Avec Des Composés Similaires
1-Bromo-5-ethoxy-2-methylpentane can be compared with other similar compounds, such as:
1-Bromo-2-methylpentane: Lacks the ethoxy group, leading to different reactivity and applications.
1-Bromo-5-methoxy-2-methylpentane: Contains a methoxy group instead of an ethoxy group, which may affect its chemical properties and reactivity.
1-Bromo-5-ethoxyhexane:
The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which provides distinct reactivity and potential for diverse applications in scientific research.
Propriétés
Formule moléculaire |
C8H17BrO |
|---|---|
Poids moléculaire |
209.12 g/mol |
Nom IUPAC |
1-bromo-5-ethoxy-2-methylpentane |
InChI |
InChI=1S/C8H17BrO/c1-3-10-6-4-5-8(2)7-9/h8H,3-7H2,1-2H3 |
Clé InChI |
JMUWBFXSTCZAAU-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCC(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



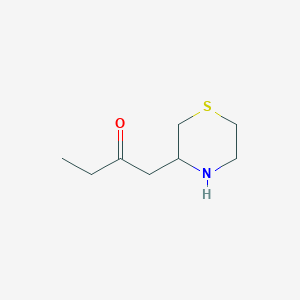
![(2E)-3-[2-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13184748.png)
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13184754.png)
![4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol](/img/structure/B13184759.png)
![4-(2-Fluorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13184767.png)
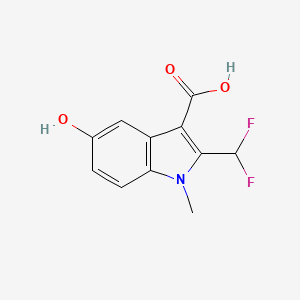

![(2E)-3-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13184784.png)
![[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13184786.png)
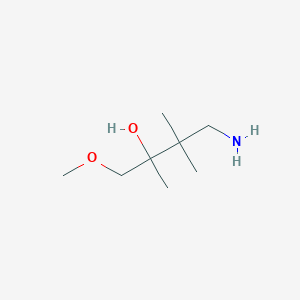
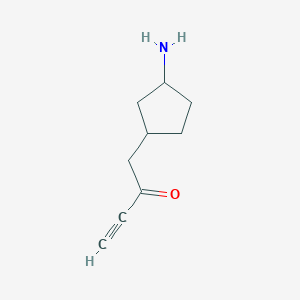
![2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid](/img/structure/B13184801.png)
